Rosettacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

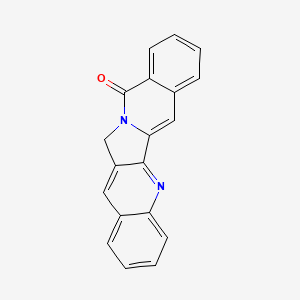

Rosettacin est un membre des alcaloïdes aromathécine, connus pour leur activité antitumorale significative . Ce composé a retenu l'attention des chimistes organiciens et pharmaceutiques en raison de son potentiel dans les études cliniques . This compound est structurellement lié à la camptothécine, un autre composé aux propriétés antitumorales notables .

Méthodes De Préparation

Rosettacin peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique l'utilisation de dérivés de quinolone . Le processus comprend généralement une chloration séquentielle utilisant du chlorure de thionyle, suivie d'une aromatisation et d'une déchloration utilisant du palladium sur sulfate de baryum et de l'hydrogène . Ces méthodes fournissent des moyens efficaces de synthétiser la rosettacine et offrent des informations sur la synthèse d'autres alcaloïdes aromathécine .

Analyse Des Réactions Chimiques

Oxidative Rearrangement (Warneke and Winterfeldt, 1972)

This foundational method transforms indole derivatives into quinolones:

Domino N-Amidoacylation/Aldol Condensation (Daïch et al., 2008)

A streamlined approach using tandem reactions:

-

Lactam Activation : Lactam 4a reacts with HOBt ester 4b (NaH) to form tricyclic 4c .

-

Oxidation and Condensation : Bredereck’s reagent and NaIO₄ yield keto derivative 4d , which undergoes Friedländer condensation with 2-aminobenzaldehyde (p-TSA) to pentacyclic 4e .

-

Ester Removal : 48% HBr cleaves the ester group to deliver rosettacin .

Drawback : Harsh acidic conditions for deprotection .

Rh(III)-Catalyzed C-H Activation (Van der Eycken et al., 2017)

A high-efficiency method using transition-metal catalysis:

Key Steps:

Mechanism : Rh(III) mediates irreversible C-H cleavage and alkyne insertion, forming a seven-member rhodacycle before reductive elimination .

Thermal Cyclization/Reissert–Henze Reaction (Choshi et al., 2023)

A recent thermal approach:

-

Iodination : 2-Chloroquinoline-3-carbaldehyde reacts with NaI/HCl to form 2-iodoquinoline 13a .

-

Reduction and Coupling : NaBH₄ reduction, Sonogashira coupling, and hydroxylamine treatment yield oxime 13e .

-

Cyclization : Thermal cyclization (1,2-DCB, 160°C) forms N-oxide 13f , followed by Reissert–Henze reaction (Ac₂O/MW) to isoquinolone 13g .

-

Acid-Mediated Rearrangement : H₂SO₄/EtOH converts 13g to this compound .

Yield : 88% in the final step .

Mechanistic Insights

-

Rhodium Catalysis : Proceeds via five-member rhodacycle intermediates, with alkyne insertion and reductive elimination as rate-determining steps .

-

Domino Reactions : Leverage in situ generation of reactive intermediates (e.g., enamines) to minimize isolation steps .

-

Acid Sensitivity : Ester/amide deprotection (HBr, TFA) often requires rigorous optimization to prevent decomposition .

Applications De Recherche Scientifique

Rosettacin has a wide range of scientific research applications:

Mécanisme D'action

Rosettacin exerts its effects by binding to topoisomerase I, an enzyme that plays a crucial role in DNA replication . This binding stabilizes the complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand and ultimately leading to cell death . The nitrogenous substituents on the 14 position of this compound are proposed to be involved in the major groove of the topoisomerase I-DNA complex, forming hydrogen bonds with amino acids in the major groove .

Comparaison Avec Des Composés Similaires

Rosettacin est similaire à d'autres alcaloïdes aromathécine, tels que la camptothécine et la luotonin A . this compound possède des caractéristiques structurelles uniques qui contribuent à son activité antitumorale distincte . Par exemple, la présence de substituants azotés en position 14 améliore sa capacité à stabiliser le complexe topoisomérase I-ADN . De plus, les dérivés de rosettacine ont montré une meilleure activité antiproliférative et une meilleure activité anti-topoisomérase I par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C19H12N2O |

|---|---|

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |

InChI |

InChI=1S/C19H12N2O/c22-19-15-7-3-1-5-12(15)10-17-18-14(11-21(17)19)9-13-6-2-4-8-16(13)20-18/h1-10H,11H2 |

Clé InChI |

JORFMKUBMHCFKA-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC3=CC=CC=C3N=C2C4=CC5=CC=CC=C5C(=O)N41 |

Synonymes |

aromathecin rosettacin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.